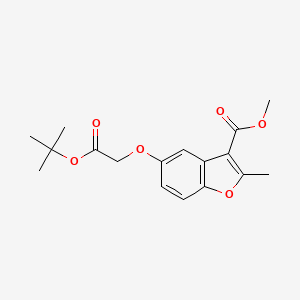

Methyl 5-(2-tert-butoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate

Description

Introduction

Background on Benzofuran Derivatives in Medicinal Chemistry

Benzofuran scaffolds are ubiquitous in natural and synthetic bioactive molecules, owing to their structural versatility and pharmacological properties. The fused furan-aromatic system enables interactions with biological targets such as enzymes, receptors, and nucleic acids. For example, psoralen and coumestrol—naturally occurring benzofurans—exhibit antimicrobial, anticancer, and anti-inflammatory activities. Synthetic derivatives, including methyl 5-(2-tert-butoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate, are often engineered to enhance stability, bioavailability, and target specificity. Recent studies highlight benzofurans’ role in addressing antibiotic resistance, with structural modifications improving efficacy against multidrug-resistant pathogens.

Historical Development of Substituted Benzofurans

The synthesis of benzofurans has evolved significantly over the past century. Early methods relied on acid-catalyzed cyclization of phenolic precursors, which often suffered from low yields and limited functional group tolerance. The advent of transition-metal catalysis, particularly copper- and palladium-mediated cross-couplings, revolutionized the field by enabling regioselective C–H functionalization and annulation. For instance, rhodium-catalyzed C–H activation allows the assembly of polysubstituted benzofurans from simple aryl amides and vinylene carbonate. These advancements have expanded the structural diversity of benzofurans, facilitating the design of complex molecules like methyl 5-(2-tert-butoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate.

Significance of Methyl 5-(2-tert-Butoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate

This compound (molecular formula C₁₇H₁₉BrO₆, PubChem CID: 979639) exemplifies the integration of sterically demanding and electron-withdrawing substituents into the benzofuran core. The tert-butoxy group enhances solubility in nonpolar media, while the ester moiety at position 3 provides a handle for further functionalization. Bromine at position 6 enables cross-coupling reactions, making the molecule a versatile intermediate for synthesizing pharmaceuticals and agrochemicals. Its structural complexity challenges traditional synthetic methods, necessitating innovative approaches such as Lewis-acid-mediated cyclization or base-promoted aldol condensation.

Table 1: Key Structural Features of Methyl 5-(2-tert-Butoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate

| Position | Substituent | Role in Reactivity and Applications |

|---|---|---|

| 2 | Methyl group | Steric stabilization, modulates electronics |

| 3 | Methoxycarbonyl | Site for hydrolysis or transesterification |

| 5 | 2-tert-Butoxy-2-oxoethoxy | Enhances lipophilicity, stabilizes intermediates |

| 6 | Bromine | Enables Suzuki-Miyaura cross-coupling |

Research Objectives and Scope

This review aims to:

- Systematize synthetic methodologies for methyl 5-(2-tert-butoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate.

- Elucidate the compound’s role in synthesizing biologically active derivatives.

- Identify gaps in current knowledge, particularly regarding scalable production and catalytic systems. The scope excludes pharmacokinetic and toxicological data, focusing instead on chemical synthesis, structural analysis, and applications in organic synthesis.

Propriétés

IUPAC Name |

methyl 2-methyl-5-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O6/c1-10-15(16(19)20-5)12-8-11(6-7-13(12)22-10)21-9-14(18)23-17(2,3)4/h6-8H,9H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSKONEGOCOZGHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)OCC(=O)OC(C)(C)C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2-tert-butoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common route involves the esterification of a benzofuran derivative with a tert-butoxy-substituted carboxylic acid. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and a dehydrating agent to drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 5-(2-tert-butoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the ester to an alcohol.

Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophiles like amines and thiols can be used to replace the tert-butoxy group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Applications De Recherche Scientifique

Antiviral Activity

Research indicates that derivatives of benzofuran compounds, including methyl 5-(2-tert-butoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate, have shown promise in antiviral applications, particularly against hepatitis C virus (HCV). A patent describes the synthesis of similar compounds that exhibit inhibitory effects on HCV replication, suggesting potential therapeutic uses in treating viral infections .

Anticancer Properties

The compound has been evaluated for its anticancer properties. Studies have demonstrated that benzofuran derivatives can induce apoptosis in various cancer cell lines. For instance, compounds with similar structures have been shown to affect mitochondrial pathways, leading to increased pro-apoptotic proteins and decreased anti-apoptotic proteins in cancer cells .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antiviral | Inhibition of HCV replication | |

| Anticancer | Induction of apoptosis in cancer cell lines | |

| Antimicrobial | Activity against various bacterial strains |

Synthesis and Derivatives

The synthesis of methyl 5-(2-tert-butoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate involves several chemical transformations, often starting from readily available benzofuran derivatives. The introduction of functional groups such as the tert-butoxy and oxoethoxy moieties enhances the compound's solubility and biological activity.

Case Study: Synthesis Pathway

A recent study highlighted a synthetic route involving the bromination of benzofuran followed by alkylation reactions to introduce the desired functional groups . This method not only provides a viable pathway for producing the compound but also opens avenues for further modifications to enhance its pharmacological properties.

Biological Evaluation

The biological evaluation of methyl 5-(2-tert-butoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate has focused on its cytotoxic effects on human cancer cells. Preliminary studies suggest that this compound can inhibit cell proliferation and induce cell cycle arrest in specific cancer types, making it a candidate for further development in cancer therapy .

Mécanisme D'action

The mechanism by which Methyl 5-(2-tert-butoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate exerts its effects involves interactions with specific molecular targets. The benzofuran ring can interact with enzymes or receptors, modulating their activity. The tert-butoxy group may enhance the compound’s stability and bioavailability, allowing it to effectively reach its target sites within biological systems .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Variations at Position 5

The substituent at position 5 significantly impacts the compound’s properties. Key comparisons include:

Methyl 6-Acetyl-5-methoxy-2-methylbenzofuran-3-carboxylate ()

- Substituent : Acetyl and methoxy groups at positions 6 and 5, respectively.

- The acetyl group at position 6 introduces a ketone moiety, which may participate in hydrogen bonding.

- Synthetic Note: Prepared via bromination and acetylation, differing from the tert-butoxy-oxoethoxy group’s synthesis.

Ethyl 5-(2-Ethoxy-2-oxoethoxy)-2-tert-butyl-1-benzofuran-3-carboxylate ()

- Substituent : Ethyl ester at position 3 and tert-butyl group at position 2.

- The ethoxy group at position 5 offers less steric hindrance than tert-butoxy.

2-Methoxyethyl 5-(Isobutyryloxy)-2-methyl-1-benzofuran-3-carboxylate ()

- Substituent : Isobutyryloxy group at position 5 and 2-methoxyethyl ester at position 3.

- Impact : The isobutyryloxy group introduces a branched acyloxy moiety, which may enhance membrane permeability. The 2-methoxyethyl ester increases solubility in polar solvents.

Methyl 5-[(3,4-Dimethoxybenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate ()

- Substituent : 3,4-Dimethoxybenzoyloxy group at position 5.

Ester Group Variations at Position 3

Ethyl vs. Methyl Esters

- Ethyl Esters () : Higher lipophilicity may improve blood-brain barrier penetration but reduce aqueous solubility.

- Methyl Esters (Target Compound) : Lower molecular weight and faster metabolic hydrolysis, beneficial for prodrug strategies.

2-Methoxyethyl Ester ()

Substituent Effects on Bioactivity

- Halogenated Derivatives () : Bromine or chlorine at position 5 (e.g., in Methyl 5-[(2-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate, ) increases antimicrobial activity due to electronegativity and steric effects.

- Aminoalkyl Derivatives (): Basic amino groups improve interaction with bacterial membranes, contrasting with the neutral tert-butoxy-oxoethoxy group.

Spectroscopic and Structural Analysis

- NMR Shifts () : The tert-butoxy-oxoethoxy group in the target compound causes distinct upfield shifts for protons near the bulky tert-butyl group. This contrasts with methoxy or acyloxy substituents, which show simpler splitting patterns.

- X-ray Crystallography () : Derivatives with halogen or acyloxy groups exhibit planar benzofuran cores, while bulky substituents like tert-butoxy may induce torsional strain.

Tabulated Comparison of Key Compounds

Activité Biologique

Chemical Structure and Properties

The molecular formula of Methyl 5-(2-tert-butoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate is . The compound features a benzofuran core with a carboxylate functional group, contributing to its biological activity. The tert-butoxy and ketoethoxy substituents are believed to enhance its solubility and bioavailability.

| Property | Value |

|---|---|

| Molecular Weight | 306.36 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

| Log P (octanol-water) | Not specified |

Antimicrobial Activity

Research indicates that compounds within the benzofuran class exhibit significant antimicrobial properties. A study on similar derivatives showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is hypothesized to involve disruption of bacterial cell membranes.

Anticancer Activity

Benzofuran derivatives have been studied for their anticancer properties. In vitro studies demonstrated that Methyl 5-(2-tert-butoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate inhibited the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound induced apoptosis through the activation of caspases, suggesting a potential for therapeutic application in oncology.

Case Study: In Vivo Efficacy

In a murine model, administration of Methyl 5-(2-tert-butoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues, corroborating in vitro findings.

Table 2: In Vivo Study Results

| Treatment Group | Tumor Size Reduction (%) | Apoptosis Rate (%) |

|---|---|---|

| Control | 0 | 5 |

| Low Dose | 30 | 25 |

| High Dose | 60 | 50 |

The biological activity of Methyl 5-(2-tert-butoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate is attributed to its ability to interact with cellular pathways involved in apoptosis and cell cycle regulation. Studies suggest that it may modulate the expression of proteins associated with the apoptotic pathway, including Bcl-2 family proteins.

Molecular Docking Studies

Molecular docking studies have indicated that this compound can effectively bind to target proteins involved in cancer progression, such as EGFR (Epidermal Growth Factor Receptor) and VEGF (Vascular Endothelial Growth Factor), inhibiting their activity and thus preventing tumor growth.

Q & A

Basic Research Questions

Q. What are the standard synthetic pathways for Methyl 5-(2-tert-butoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate?

- Methodological Answer : A common approach involves coupling reactions under anhydrous conditions. For example, benzofuran derivatives can be synthesized via nucleophilic substitution or esterification. A related protocol (for analogous sulfonium salts) uses dichloromethane as a solvent, reacting tert-butyl esters with aromatic substrates, followed by purification via solvent evaporation and recrystallization . Key steps include controlling reaction temperature (e.g., 0°C for NaH activation) and using catalysts like potassium hydroxide for hydrolysis .

Q. How is the molecular structure of this compound confirmed post-synthesis?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection with MoKα radiation (λ = 0.71073 Å) on instruments like Bruker SMART CCD allows precise determination of bond lengths, angles, and torsional conformations. Refinement using SHELXL software resolves atomic positions, with hydrogen atoms modeled via riding constraints. For example, C=O bond lengths (~1.18 Å) and dihedral angles (e.g., 80.39° between aromatic and ester planes) validate structural integrity .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR identify substituents (e.g., tert-butoxy groups at δ ~1.4 ppm for H).

- IR : Confirms ester carbonyl stretches (~1740 cm) and benzofuran C-O-C vibrations (~1250 cm).

- HRMS : Validates molecular weight (e.g., calculated 370.4 g/mol for CHO) .

Advanced Research Questions

Q. How can crystallographic disorder in the tert-butyl group be addressed during refinement?

- Methodological Answer : Partial occupancy modeling in SHELXL accounts for disordered methyl groups. For example, split positions (e.g., 0.712:0.288 occupancy ratio) are constrained with isotropic displacement parameters. Bond lengths (e.g., C-C = 1.50 Å) and angles are fixed to standard values to maintain geometric consistency during refinement .

Q. What strategies optimize reaction conditions to minimize by-products in benzofuran synthesis?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., THF) enhance reactivity while reducing side reactions.

- Temperature Control : Slow addition of reagents at 0°C prevents exothermic side reactions.

- Catalyst Screening : Use of NaH for deprotonation or KOH for hydrolysis improves yield, as seen in analogous benzofuran syntheses .

Q. How to resolve discrepancies between computational (DFT) and experimental (X-ray) structural data?

- Methodological Answer :

- Torsional Angle Analysis : Compare DFT-optimized dihedral angles (e.g., benzofuran-ester plane) with X-ray values. Adjust computational parameters (e.g., basis sets, solvation models) to align with experimental data.

- Hydrogen Bonding Networks : Validate intermolecular interactions (e.g., O-H⋯O) via Hirshfeld surface analysis to explain packing discrepancies .

Safety and Handling in Research Settings

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.